molecular formula C14H16Cl2N2O4S B2748539 N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide CAS No. 1105221-76-8

N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide

Cat. No.: B2748539
CAS No.: 1105221-76-8
M. Wt: 379.25
InChI Key: HHGLINSKBOAART-UHFFFAOYSA-N
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Description

N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which includes a morpholine ring, a carboxamide group, and a dichlorovinyl group attached to a tosyl moiety.

Scientific Research Applications

N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Safety and Hazards

The safety data sheet for Morpholine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility . It’s important to note that the safety and hazards of “N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide” may differ.

Preparation Methods

The synthesis of N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the morpholine ring and the carboxamide group. The dichlorovinyl group is then introduced through a series of reactions involving chlorination and vinylation. The final step involves the attachment of the tosyl group to the dichlorovinyl moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state.

    Substitution: The compound can undergo substitution reactions where the dichlorovinyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The dichlorovinyl group is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. The tosyl group may enhance the compound’s stability and facilitate its binding to target molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide can be compared with other similar compounds, such as:

    N-(2,2-dichloro-1-tosylvinyl)piperidine-4-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(2,2-dichloro-1-tosylvinyl)pyrrolidine-4-carboxamide: Contains a pyrrolidine ring instead of a morpholine ring

Properties

IUPAC Name

N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O4S/c1-10-2-4-11(5-3-10)23(20,21)13(12(15)16)17-14(19)18-6-8-22-9-7-18/h2-5H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGLINSKBOAART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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